molecular formula C18H13F2N3O3 B2489248 N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004639-90-0

N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2489248
CAS RN: 1004639-90-0
M. Wt: 357.317
InChI Key: VYNRSZLPGZJRGM-UHFFFAOYSA-N
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Description

The compound "N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide" belongs to a class of organic compounds known for their diverse biological activities. Research in this domain often explores novel synthetic pathways, molecular structures, chemical properties, and potential biological activities. Compounds with similar structures have been synthesized and analyzed for their biological efficacy, including anticancer, antibacterial, and enzyme inhibition properties.

Synthesis Analysis

Synthetic routes for similar compounds involve multistep chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of substituted pyridazines and pyridines often requires condensation, cyclization, and functional group transformations. These processes are meticulously designed to introduce specific functional groups, such as methoxy, fluoro, or carboxamide, at targeted positions on the molecular scaffold to achieve desired chemical properties and biological activities (Schroeder et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses provide detailed insights into the three-dimensional arrangement of atoms, the configuration of functional groups, and the overall molecular conformation. Structural elucidation is crucial for understanding the interaction of these compounds with biological targets (Lu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo further functionalization, interaction with biological molecules, and participation in biochemical pathways. Their chemical properties, such as solubility, stability, and reactivity, are influenced by the specific functional groups present in the molecule and their arrangement around the core structure (Gh et al., 1987).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility in various solvents, and crystalline structure, are determined through experimental studies. These properties are essential for understanding the compound's behavior in different environments and its suitability for further formulation into pharmaceutical preparations (Liou & Chang, 2008).

Chemical Properties Analysis

Chemical properties focus on the compound's reactivity, stability under different conditions, and interactions with other chemical entities. These include acid-base behavior, redox potential, and the ability to form complexes with metals or other organic compounds. Understanding these properties is crucial for the development of new drugs and materials with desired biological or physical characteristics (Alnajjar et al., 2008).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds derived from fluoroquinolone-based structures, similar to the target compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and assessed their antifungal and antibacterial activities, indicating the utility of these compounds in medicinal chemistry (Patel & Patel, 2010).

Cytotoxicity and Anticancer Activity

Research on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, akin to the target compound, has shown promising cytotoxic effects against cancer cell lines, highlighting their potential in cancer therapy. Hassan et al. (2014) discussed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Electrochromic and Polymeric Materials

The development of electrochromic materials and polymers incorporating structures related to the target compound demonstrates their application in materials science. Liou and Chang (2008) synthesized aromatic polyamides containing triphenylamine moieties, showcasing their electrochromic properties (Liou & Chang, 2008).

Kinase Inhibition for Cancer Treatment

Derivatives of the target compound have been evaluated as kinase inhibitors, particularly in the context of cancer treatment. Liu et al. (2020) designed and synthesized compounds as potential c-Met kinase inhibitors, demonstrating significant antitumor activities and providing insights into structure-activity relationships (Liu et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(12-5-3-2-4-6-12)22-17(15)18(25)21-14-8-7-11(19)9-13(14)20/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNRSZLPGZJRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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